molecular formula C13H12ClNO2 B11788930 Methyl 5-(3-chlorobenzyl)-1H-pyrrole-2-carboxylate

Methyl 5-(3-chlorobenzyl)-1H-pyrrole-2-carboxylate

Cat. No.: B11788930
M. Wt: 249.69 g/mol
InChI Key: GJQUYMWPQJPDNI-UHFFFAOYSA-N
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Description

Methyl 5-(3-chlorobenzyl)-1H-pyrrole-2-carboxylate is an organic compound that belongs to the class of pyrrole derivatives. This compound is characterized by the presence of a methyl ester group at the 2-position of the pyrrole ring and a 3-chlorobenzyl group at the 5-position. Pyrrole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(3-chlorobenzyl)-1H-pyrrole-2-carboxylate typically involves the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Introduction of the 3-Chlorobenzyl Group: The 3-chlorobenzyl group can be introduced via a Friedel-Crafts alkylation reaction, where the pyrrole ring reacts with 3-chlorobenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Esterification: The final step involves the esterification of the carboxylic acid group at the 2-position of the pyrrole ring with methanol in the presence of an acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, can enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(3-chlorobenzyl)-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole-2-carboxylic acid derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The 3-chlorobenzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

    Oxidation: Pyrrole-2-carboxylic acid derivatives.

    Reduction: Pyrrole-2-methanol derivatives.

    Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 5-(3-chlorobenzyl)-1H-pyrrole-2-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 5-(3-chlorobenzyl)-1H-pyrrole-2-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The exact pathways involved can vary but often include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-(3-bromobenzyl)-1H-pyrrole-2-carboxylate
  • Methyl 5-(3-fluorobenzyl)-1H-pyrrole-2-carboxylate
  • Methyl 5-(3-methylbenzyl)-1H-pyrrole-2-carboxylate

Uniqueness

Methyl 5-(3-chlorobenzyl)-1H-pyrrole-2-carboxylate is unique due to the presence of the 3-chlorobenzyl group, which can impart distinct chemical and biological properties compared to its analogs. The chlorine atom can influence the compound’s reactivity, stability, and interaction with biological targets.

Biological Activity

Methyl 5-(3-chlorobenzyl)-1H-pyrrole-2-carboxylate is a synthetic organic compound that has attracted attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C13_{13}H12_{12}ClN1_{1}O2_{2}
  • Molecular Weight : Approximately 249.69 g/mol
  • Functional Groups : The compound features a pyrrole ring, a carboxylate functional group, and a chlorobenzyl substituent, which are critical for its biological activity.

The biological effects of this compound are believed to arise from its interactions with various molecular targets, including enzymes and receptors. The following mechanisms are proposed:

  • Hydrogen Bonding : Interactions with target molecules through hydrogen bonds can modulate their activity.
  • Hydrophobic Interactions : The chlorobenzyl group enhances lipophilicity, facilitating membrane penetration and interaction with hydrophobic regions of proteins.
  • π-π Stacking : The aromatic nature of the pyrrole ring allows for stacking interactions with nucleobases or aromatic amino acids in proteins.

Biological Activity

Research indicates that this compound exhibits several notable biological activities:

  • Anticancer Activity :
    • In vitro studies have shown that compounds similar to this compound exhibit significant cytotoxic effects on various cancer cell lines. For instance, derivatives demonstrated reduced cell viability at concentrations as low as 50 μM, with some achieving over 70% inhibition at higher concentrations (up to 400 μM) .
  • Antibacterial Properties :
    • Pyrrole derivatives have been reported to possess antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for some derivatives were found to be as low as 3.12 μg/mL, indicating potent activity compared to standard antibiotics .
  • Pharmacological Potential :
    • The compound's unique structure suggests potential applications in drug development targeting various diseases, including cancer and bacterial infections.

Case Study 1: Anticancer Evaluation

A study evaluated the cytotoxic effects of several pyrrole derivatives on colon cancer cells. This compound was among the compounds tested, showing a decrease in cell viability to approximately 58% at a concentration of 400 μM after 48 hours of treatment. This suggests a strong potential for further development as an anticancer agent .

Case Study 2: Antibacterial Activity

In another investigation focusing on antibacterial properties, this compound was analyzed alongside other pyrrole derivatives. The results indicated effective inhibition against Staphylococcus aureus, with an MIC value comparable to established antibiotics like ciprofloxacin .

Summary of Research Findings

Biological ActivityObserved EffectsConcentrationReference
AnticancerCell viability reduction to ~58%400 μM
AntibacterialMIC = 3.12 μg/mL against S. aureusVaries
Pharmacological PotentialPromising lead for drug developmentN/A

Properties

Molecular Formula

C13H12ClNO2

Molecular Weight

249.69 g/mol

IUPAC Name

methyl 5-[(3-chlorophenyl)methyl]-1H-pyrrole-2-carboxylate

InChI

InChI=1S/C13H12ClNO2/c1-17-13(16)12-6-5-11(15-12)8-9-3-2-4-10(14)7-9/h2-7,15H,8H2,1H3

InChI Key

GJQUYMWPQJPDNI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(N1)CC2=CC(=CC=C2)Cl

Origin of Product

United States

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